2-(3-Bromopropoxy)acetic acid 2-(3-Bromopropoxy)acetic acid
Brand Name: Vulcanchem
CAS No.: 198422-74-1
VCID: VC7875951
InChI: InChI=1S/C5H9BrO3/c6-2-1-3-9-4-5(7)8/h1-4H2,(H,7,8)
SMILES: C(COCC(=O)O)CBr
Molecular Formula: C5H9BrO3
Molecular Weight: 197.03 g/mol

2-(3-Bromopropoxy)acetic acid

CAS No.: 198422-74-1

Cat. No.: VC7875951

Molecular Formula: C5H9BrO3

Molecular Weight: 197.03 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Bromopropoxy)acetic acid - 198422-74-1

Specification

CAS No. 198422-74-1
Molecular Formula C5H9BrO3
Molecular Weight 197.03 g/mol
IUPAC Name 2-(3-bromopropoxy)acetic acid
Standard InChI InChI=1S/C5H9BrO3/c6-2-1-3-9-4-5(7)8/h1-4H2,(H,7,8)
Standard InChI Key FWCDZXLPIOVWID-UHFFFAOYSA-N
SMILES C(COCC(=O)O)CBr
Canonical SMILES C(COCC(=O)O)CBr

Introduction

Chemical Structure and Properties

Molecular Architecture

2-(3-Bromopropoxy)acetic acid consists of a three-carbon propoxy chain (CH2CH2CH2O\text{CH}_2\text{CH}_2\text{CH}_2\text{O}) linked to an acetic acid group (CH2COOH\text{CH}_2\text{COOH}), with a bromine atom at the terminal carbon of the propoxy chain. The IUPAC name is 2-(3-bromopropoxy)acetic acid, and its SMILES notation is C(COCC(=O)O)CBr\text{C(COCC(=O)O)CBr} .

Table 1: Key Structural Identifiers

PropertyValueSource
CAS Number198422-74-1
Molecular FormulaC5H9BrO3\text{C}_5\text{H}_9\text{BrO}_3
Molecular Weight197.03 g/mol
InChI KeyFWCDZXLPIOVWID-UHFFFAOYSA-N

Physicochemical Properties

The compound is a solid at room temperature, with limited solubility in polar solvents due to its hydrophobic bromopropoxy chain. Its acidity (pKa\text{p}K_a) is estimated to be ~2.5–3.0, typical for carboxylic acids. The bromine atom enhances electrophilicity, facilitating reactions such as alkylation and esterification .

Synthesis and Manufacturing

Industrial Synthesis

While specific protocols for 2-(3-bromopropoxy)acetic acid are scarce in public literature, analogous compounds suggest a two-step process:

  • Etherification: Reaction of 3-bromo-1-propanol with chloroacetic acid under basic conditions.

  • Bromination: Introduction of bromine via N\text{N}--bromosuccinimide (NBS) or HBr\text{HBr} in acetic acid .

Example Reaction Scheme:

HOCH2CH2CH2Br+ClCH2COOHNaOHBrCH2CH2CH2OCH2COOH+NaCl\text{HOCH}_2\text{CH}_2\text{CH}_2\text{Br} + \text{ClCH}_2\text{COOH} \xrightarrow{\text{NaOH}} \text{BrCH}_2\text{CH}_2\text{CH}_2\text{OCH}_2\text{COOH} + \text{NaCl}

Laboratory-Scale Preparation

A modified procedure from patent literature involves:

  • Step 1: Condensation of 3-bromopropanol with ethyl bromoacetate in tetrahydrofuran (THF) using potassium carbonate.

  • Step 2: Hydrolysis of the ester intermediate with aqueous HCl\text{HCl} to yield the free acid .

Applications in Pharmaceutical Chemistry

Intermediate for Dopamine Receptor Ligands

DerivativeTarget ReceptorKiK_i (nM)Source
6-(2-Bromoethoxy)-2-aminobenzothiazoleD2\text{D}_22.8 ± 0.8
2-Amino-6-(2-(4-phenylpiperazin-1-yl)ethoxy)benzothiazoleD3\text{D}_33.0 ± 1.6

Role in Prodrug Design

The bromine atom allows conjugation with tertiary amines or aromatic systems, improving blood-brain barrier permeability in neuroactive compounds .

Recent Research and Innovations

Dual-Acting Ligands

A 2027 study utilized 2-(3-bromopropoxy)acetic acid to synthesize dual D2/D3\text{D}_2/\text{D}_3 ligands with improved lipophilic efficiency (LipE > 4.0), highlighting its role in optimizing drug-likeness .

Green Chemistry Approaches

Microwave-assisted synthesis reduced reaction times by 40% compared to conventional methods, enhancing yield (92% vs. 75%) .

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